

# Deucrictibant for Hereditary Angioedema: A Comparative Analysis of a Novel Oral Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Deucrictibant**

Cat. No.: **B10821495**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **deucrictibant**, an investigational oral therapy for the treatment of Hereditary Angioedema (HAE), against established and emerging treatments.

**Deucrictibant**, a potent and selective bradykinin B2 receptor antagonist, is in late-stage clinical development for both prophylactic and on-demand management of HAE attacks.<sup>[1][2][3][4]</sup> This document synthesizes available clinical trial data, outlines experimental methodologies, and presents a forward-looking perspective on its potential cost-effectiveness.

## Mechanism of Action: Targeting the Bradykinin B2 Receptor

Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.<sup>[5]</sup> These attacks are mediated by the overproduction of bradykinin, a potent vasodilator. **Deucrictibant** acts by selectively blocking the bradykinin B2 receptor, thereby preventing bradykinin from exerting its effects and mitigating the symptoms of an HAE attack.<sup>[1][6][7]</sup> This mechanism is a clinically validated target for HAE treatment.<sup>[7]</sup>

Below is a diagram illustrating the signaling pathway and the therapeutic intervention point of **deucrictibant**.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **deucrictibant** in the bradykinin signaling pathway.

## Clinical Efficacy and Safety Profile

**Deucrictibant** is being developed in two formulations: an immediate-release capsule for on-demand treatment of acute attacks and an extended-release tablet for prophylaxis.[\[2\]](#)

### On-Demand Treatment (Immediate-Release Capsule)

Pivotal Phase 3 (RAPIDe-3) and Phase 2 (RAPIDe-1, RAPIDe-2) trials have evaluated the efficacy and safety of the immediate-release formulation.[\[1\]](#)[\[8\]](#)

Key Efficacy Endpoints:

| Endpoint                                   | Deucrictibant                                | Placebo              | Statistical Significance | Source |
|--------------------------------------------|----------------------------------------------|----------------------|--------------------------|--------|
| Median Time to Onset of Symptom Relief     | 1.28 hours                                   | Significantly slower | p<0.0001                 |        |
| End of Progression™                        | 17.47 minutes                                | Not reported         | p<0.0001                 |        |
| Median Time to Complete Symptom Resolution | 11.95 hours                                  | Significantly longer | p<0.0001                 |        |
| Single Dose Efficacy                       | 89.2% of attacks resolved with a single dose | N/A                  |                          |        |

**Safety:** Across clinical trials, **deucrictibant** has been generally well-tolerated with no new safety signals observed.

## Prophylactic Treatment (Extended-Release Tablet)

The CHAPTER-1 Phase 2 study and its open-label extension have demonstrated the prophylactic potential of the extended-release formulation.

Key Efficacy Endpoints:

| Endpoint                                                         | Deucrictibant<br>(40 mg/day)   | Placebo | Statistical<br>Significance | Source  |
|------------------------------------------------------------------|--------------------------------|---------|-----------------------------|---------|
| Mean Monthly<br>Attack Rate<br>Reduction                         | 84.5%                          | N/A     | p=0.0008                    | [9][10] |
| Reduction in<br>Moderate and<br>Severe Attacks                   | 92.3%                          | N/A     | [9]                         |         |
| Reduction in<br>Attacks<br>Requiring On-<br>Demand<br>Medication | 92.6%                          | N/A     | [9]                         |         |
| Long-Term<br>Attack Reduction<br>(OLE)                           | 93% reduction<br>from baseline | N/A     |                             |         |

Safety: The prophylactic formulation has also been well-tolerated in clinical studies.[9][10]

## Comparative Landscape: Deucrictibant vs. Other HAE Therapies

A direct head-to-head comparative trial with **deucrictibant** is not yet available. However, a comparison can be drawn based on existing data for other approved HAE therapies.

| Therapy                                           | Mechanism of Action               | Route of Administration  | Indication                                 |
|---------------------------------------------------|-----------------------------------|--------------------------|--------------------------------------------|
| Deucrictibant                                     | Bradykinin B2 Receptor Antagonist | Oral                     | On-demand & Prophylactic (Investigational) |
| Icatibant (e.g., Firazyr)                         | Bradykinin B2 Receptor Antagonist | Subcutaneous Injection   | On-demand                                  |
| Ecallantide                                       | Kallikrein Inhibitor              | Subcutaneous Injection   | On-demand                                  |
| Lanadelumab (Takhzyro)                            | Kallikrein Inhibitor (mAb)        | Subcutaneous Injection   | Prophylactic                               |
| Berotralstat                                      | Kallikrein Inhibitor              | Oral                     | Prophylactic                               |
| C1 Inhibitors (e.g., Cinryze, Haegarda, Ruconest) | C1 Esterase Inhibitor Replacement | Intravenous/Subcutaneous | On-demand & Prophylactic                   |

The oral route of administration for both on-demand and prophylactic treatment is a key differentiator for **deucrictibant**, potentially offering greater convenience and improved quality of life for patients.<sup>[7]</sup>

## Cost-Effectiveness Considerations

A formal cost-effectiveness analysis for **deucrictibant** is not yet available as the therapy is investigational and pricing has not been established. However, existing analyses of other HAE therapies provide a framework for potential evaluation.

Cost-effectiveness models for HAE treatments typically consider drug acquisition costs, administration costs, management of adverse events, and the impact on quality-adjusted life years (QALYs).<sup>[11][12]</sup> For on-demand therapies, factors such as the need for re-dosing and the rates of hospitalization are significant drivers of overall cost.<sup>[12]</sup>

Published Cost-Effectiveness Data for On-Demand HAE Therapies:

| Therapy     | Cost per Attack (\$) | Cost per QALY (\$) | Source               |
|-------------|----------------------|--------------------|----------------------|
| rhC1-INH    | 12,905               | 420,941            | <a href="#">[11]</a> |
| Icatibant   | 14,806               | 488,349            | <a href="#">[11]</a> |
| pdC1-INH    | 14,668               | 483,892            | <a href="#">[11]</a> |
| Ecallantide | 21,068               | 689,773            | <a href="#">[11]</a> |

The Institute for Clinical and Economic Review (ICER) has also published reports on the cost-effectiveness of prophylactic HAE therapies, suggesting that many current treatments are priced above commonly accepted cost-effectiveness thresholds.[\[5\]](#)[\[13\]](#)

The potential cost-effectiveness of **deucrictibant** will likely be influenced by its oral administration, which could reduce healthcare resource utilization compared to injectable therapies, and its high efficacy in preventing attacks, potentially leading to fewer on-demand treatments and improved patient well-being.

## Experimental Protocols and Methodologies

The clinical development of **deucrictibant** has followed rigorous, randomized, double-blind, placebo-controlled trial designs.

### RAPIDe-3 (Pivotal Phase 3, On-Demand)

- Objective: To evaluate the efficacy and safety of **deucrictibant** immediate-release capsules for the on-demand treatment of HAE attacks.
- Design: A global, pivotal, randomized, double-blind, placebo-controlled study.[\[8\]](#)
- Participants: Adults and adolescents ( $\geq 12$  years) with HAE.[\[1\]](#)
- Intervention: **Deucrictibant** or placebo administered at the onset of an HAE attack.
- Primary Endpoint: Time to onset of symptom relief.
- Secondary Endpoints: Time to complete symptom resolution, need for rescue medication.

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pharvaris.com](http://pharvaris.com) [pharvaris.com]
- 2. [massbio.org](http://massbio.org) [massbio.org]
- 3. Pharvaris Presents Deucrictibant Long-Term Extension Data for Both the Prophylactic and On-Demand Treatment of HAE at the Bradykinin Symposium 2024 - BioSpace [biospace.com]
- 4. Pharvaris Announces FDA Lifting of the Clinical Hold of Deucrictibant for the Prophylactic Treatment of HAE Attacks - Pharvaris N.V. [ir.pharvaris.com]
- 5. [managedhealthcareexecutive.com](http://managedhealthcareexecutive.com) [managedhealthcareexecutive.com]
- 6. Pharvaris' oral deucrictibant hits endpoints in acute HAE trial | BioWorld [bioworld.com]
- 7. [pharvaris.com](http://pharvaris.com) [pharvaris.com]
- 8. Clinical Pipeline - B2 Receptor Antagonism | Pharvaris [pharvaris.com]
- 9. Pharvaris Announces Positive Top-line Phase 2 Data from the CHAPTER-1 Study of Deucrictibant for the Prophylactic Treatment of HAE Attacks - Pharvaris N.V. [ir.pharvaris.com]
- 10. [ir.pharvaris.com](http://ir.pharvaris.com) [ir.pharvaris.com]
- 11. [jmcp.org](http://jmcp.org) [jmcp.org]
- 12. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 13. [icer.org](http://icer.org) [icer.org]
- To cite this document: BenchChem. [Deucrictibant for Hereditary Angioedema: A Comparative Analysis of a Novel Oral Therapy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10821495#cost-effectiveness-analysis-of-deucrictibant-therapy>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)